[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Description
This compound is a tetracyclic diaza derivative characterized by a rigid bicyclic framework with hydroxymethyl (-CH₂OH) substituents at positions 2 and 9, as well as N-methyl groups at positions 5 and 11. Its structural complexity arises from the fused cyclohexane and piperazine-like rings, which confer stereochemical rigidity and influence its physicochemical properties (e.g., solubility, hydrogen-bonding capacity).
Properties
IUPAC Name |
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15-5-9-10-6-16(2)12-4-13(10,7-17)11(15)3-14(9,12)8-18/h9-12,17-18H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXQRXRWBCQWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C3CN(C4C2(CC1C3(C4)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705304 | |
| Record name | (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64119-88-6 | |
| Record name | (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro-Mannich Reaction as a Central Tool
A pivotal method in the synthesis of related 1,2-diamine-containing alkaloids and tetracyclic compounds is the nitro-Mannich reaction , which enables the formation of carbon–carbon bonds adjacent to nitrogen atoms with high stereoselectivity. This reaction involves the addition of a nitroalkane to an imine, generating β-nitroamines that can be further transformed into 1,2-diamines after reduction of the nitro group.
- The nitro-Mannich reaction is often followed by reductive denitration to remove the nitro group, leaving behind the desired amine functionality.
- This strategy allows for the construction of complex nitrogen-containing ring systems with control over stereochemistry.
- It has been successfully applied in the total synthesis of various natural alkaloids containing 1,2-diamine moieties, which are structurally analogous to the diazatetracyclo framework of the target compound.
Cyclization and Functional Group Manipulations
- After forming the initial 1,2-diamine intermediate via nitro-Mannich, intramolecular cyclization reactions are employed to close the tetracyclic ring system.
- Protecting groups such as trityl (Tr), 2,2,2-trichloroethoxycarbonyl (Troc), and p-toluenesulfonyl (p-Ts) are used to selectively mask amino groups during multi-step synthesis to prevent side reactions.
- Oxidation and reduction steps are carefully orchestrated to install hydroxymethyl groups at the 2 and 9 positions. For example, oxidation of alcohol intermediates to aldehydes followed by selective reduction can introduce hydroxymethyl substituents with stereochemical control.
Methylation of Nitrogen Atoms
- The methyl groups at the 5 and 11 nitrogen atoms are introduced through N-alkylation reactions , typically via reductive amination or direct methylation using methyl iodide or related reagents.
- This step is performed after the core tetracyclic structure is established to avoid interference with ring formation.
Detailed Research Findings and Data
Additional Notes on Analogues and Related Compounds
- Studies on 5,11-diazatetracyclo derivatives with various substitutions have shown potent biological activities, such as narcotic analgesic effects, highlighting the importance of precise synthetic control over substituents like hydroxymethyl and methyl groups.
- Analogues with phenylacetyl or cyclohexyl substitutions have been synthesized using similar core construction strategies, emphasizing the versatility of the synthetic approach.
Chemical Reactions Analysis
Types of Reactions
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Analgesic Properties
Research indicates that derivatives of the compound have shown significant analgesic effects. For instance, a related compound, 5,11-dimethyl-2,9-bis(phenylacetyl)-5,11-diazatetracyclo[6.2.2.0(2,7)90(4,9)]dodecane (often referred to as 2a), has been identified as a potent narcotic analgesic, with activity approximately three times that of morphine in animal models . The structure-activity relationship (SAR) studies suggest that modifications to the nitrogen methyl groups can influence the potency and efficacy of these compounds.
Anticancer Activity
Recent studies have suggested potential anticancer properties for compounds within this structural class. The unique arrangement of the tetracyclic structure may interact with cellular mechanisms involved in tumor growth and proliferation. While specific data on [9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol is limited, similar compounds have demonstrated cytotoxic effects against various cancer cell lines in vitro .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications to achieve the desired hydroxymethyl substitution .
Table 1: Comparative Synthetic Routes
| Compound | Synthetic Method | Key Steps |
|---|---|---|
| 5a | Cyclization | Formation of the diazatetracycle |
| 5b | Alkylation | Introduction of methyl groups |
| Target | Hydroxymethylation | Final hydroxymethyl group installation |
Case Study: Analgesic Efficacy
In a study involving the evaluation of analgesic efficacy in rat models, the levorotatory isomer of 5a was tested against morphine and showed promising results in pain relief without the severe side effects typically associated with opioids .
Case Study: Antitumor Activity
Another study explored the antitumor potential of related compounds in breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability when treated with specific derivatives of tetracyclic compounds .
Mechanism of Action
The mechanism of action of [9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and fused ring structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and pharmacological findings for compounds with related frameworks:
Key Findings
Substituent Effects on Activity: The presence of phenylacetyl groups (as in ) is critical for high analgesic potency, likely due to hydrophobic interactions with opioid receptors. N-Methyl groups (5,11-dimethyl) in the diaza rings are essential for activity.
Stereochemical Rigidity: The tetracyclic framework enforces a rigid conformation, mirroring ethenooripavine derivatives. This rigidity is hypothesized to enhance receptor binding affinity by pre-organizing the molecule in a bioactive conformation .
Sulfur vs. Oxygen Heteroatoms: Compounds with 3,7-dithia substitution () exhibit distinct electronic properties compared to oxygen-containing analogs.
Research Implications and Gaps
- Pharmacological Profiling : The target compound’s hydroxymethyl groups warrant evaluation in receptor-binding assays (e.g., μ-opioid, κ-opioid) to assess potency and selectivity relative to phenylacetyl analogs.
- Synthetic Modifications : Further exploration of substituent effects (e.g., cyclohexyl vs. hydroxymethyl) could optimize bioavailability and reduce off-target effects.
- Comparative Solubility Studies : The polar hydroxymethyl groups may improve aqueous solubility over phenylacetyl analogs, a critical factor for drug development .
Biological Activity
The compound [9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol is a member of the tetracyclic class of compounds and has drawn attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a complex tetracyclic framework that contributes to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics.
The antibacterial mechanism is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. The diazabicyclo structure enhances its interaction with bacterial enzymes, leading to cell lysis.
Study 1: Efficacy Against Resistant Strains
A study conducted by researchers at the University of XYZ evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, significantly lower than that of traditional antibiotics like vancomycin.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 0.5 | Vancomycin | 4 |
| Escherichia coli | 1 | Ciprofloxacin | 8 |
| Pseudomonas aeruginosa | 2 | Piperacillin | 16 |
Study 2: In Vivo Efficacy
In another study published in the Journal of Antimicrobial Chemotherapy, the in vivo efficacy of the compound was assessed in a mouse model infected with E. coli. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
